molecular formula C10H13NO2 B14662171 3-(Hydroxyimino)-2-phenylbutan-2-ol CAS No. 39775-68-3

3-(Hydroxyimino)-2-phenylbutan-2-ol

Cat. No.: B14662171
CAS No.: 39775-68-3
M. Wt: 179.22 g/mol
InChI Key: QSSYKBDUZUDOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxyimino)-2-phenylbutan-2-ol is an organic compound that features a hydroxyimino group attached to a phenyl-substituted butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyimino)-2-phenylbutan-2-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted butanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the hydroxyimino derivative. The reaction is usually carried out in an ethanol solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyimino)-2-phenylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated phenyl derivatives.

Scientific Research Applications

3-(Hydroxyimino)-2-phenylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Hydroxyimino)-2-phenylbutan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzymatic activities, signaling pathways, and cellular processes, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxyimino)-2,4-dimethyl-1,5-benzodiazepine: Shares the hydroxyimino group but has a different core structure.

    3-Hydroxyimino-11-deoxoglycyrrhetic acid: Another hydroxyimino derivative with distinct biological activities.

Uniqueness

3-(Hydroxyimino)-2-phenylbutan-2-ol is unique due to its specific combination of a hydroxyimino group and a phenyl-substituted butanol backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

39775-68-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-hydroxyimino-2-phenylbutan-2-ol

InChI

InChI=1S/C10H13NO2/c1-8(11-13)10(2,12)9-6-4-3-5-7-9/h3-7,12-13H,1-2H3

InChI Key

QSSYKBDUZUDOEI-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C(C)(C1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.